3-Chloro-n,2-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

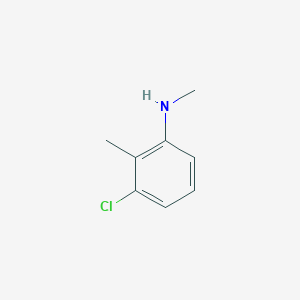

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEPSTFCZJTYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562232 | |

| Record name | 3-Chloro-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41456-52-4 | |

| Record name | 3-Chloro-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-N,2-dimethylaniline: Properties, Synthesis, and Applications

Executive Summary: 3-Chloro-N,2-dimethylaniline is a substituted aromatic amine that serves as a versatile chemical intermediate. Its unique substitution pattern, featuring a chlorine atom, an N-methyl group, and a methyl group on the aniline core, imparts a specific set of electronic and steric properties. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental physical and chemical properties, exploring its chemical reactivity from a mechanistic standpoint, proposing a logical synthetic pathway with a detailed protocol, and discussing its potential applications in various fields of chemical synthesis.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all further research. This section delineates the key identifiers and structural features of this compound.

Nomenclature and Identifiers

The compound is systematically identified by various chemical naming conventions and registry numbers, which are crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 41456-52-4 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [1] |

| InChIKey | XAEPSTFCZJTYLE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC | [1] |

| Synonyms | 3-Chloro-2,N-dimethylaniline | [1] |

Structural Representation

The spatial arrangement of atoms dictates the molecule's physical properties and chemical reactivity. The structure below illustrates the connectivity of the atoms in this compound.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies.

Computed Properties

Computational models provide valuable estimates of a molecule's properties, which are particularly useful when experimental data is scarce.

| Property | Value | Source |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area (TPSA) | 12 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 105 | [1] |

Experimental and Comparative Properties

Direct experimental data for this compound is not widely published. However, by comparing it with structurally similar isomers, we can infer its likely characteristics. This comparative analysis is essential for developing handling and reaction protocols.

| Property | This compound | 3-Chloro-2-methylaniline | 3-Chloro-N,N-dimethylaniline |

| CAS Number | 41456-52-4 | 87-60-5 | 6848-13-1 |

| Appearance | (Expected) Light yellow to brown liquid | Liquid, Yellow or brown liquid | Light yellow to Brown clear liquid[3] |

| Melting Point | Not Reported | 0-2 °C[4][5] | Not Reported |

| Boiling Point | Not Reported | 245 °C (at 760 mmHg)[4] | 230-232 °C[6] |

| Water Solubility | (Expected) Poorly soluble | Soluble in hot water[4] | Not miscible or difficult to mix[3][6] |

The N-methylation from a primary amine (3-Chloro-2-methylaniline) to a secondary amine (the topic compound) typically increases the boiling point slightly and decreases water solubility due to reduced hydrogen bonding capacity.

Solubility Profile

Based on its structure—a largely nonpolar aromatic ring with a polar amino group—this compound is expected to be poorly soluble in water but readily soluble in a range of organic solvents.[7] This includes alcohols (ethanol, methanol), ethers (diethyl ether, THF), halogenated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene). This solubility profile is typical for substituted anilines and is a key consideration for its use in organic synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its three key functional groups: the secondary N-methylamino group, the ortho-methyl group, and the meta-chloro group.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties. The compound will react with acids to form the corresponding ammonium salt; its hydrochloride salt is a known derivative.[8] The basicity is reduced compared to a simple alkylamine due to the delocalization of the lone pair into the aromatic ring, but it is sufficient for it to act as a base or nucleophile in many organic reactions.

Electrophilic Aromatic Substitution (EAS)

The N-methylamino group is a powerful activating, ortho-, para-directing group for EAS. The methyl group is weakly activating and also ortho-, para-directing. The chlorine atom is deactivating but is also an ortho-, para-director.

-

Activation: The ring is strongly activated towards electrophiles by the N-methylamino group.

-

Directing Effects:

-

N-methylamino group (at C1): Directs to positions 2, 4, and 6.

-

Methyl group (at C2): Directs to positions 1, 3, and 5.

-

Chloro group (at C3): Directs to positions 2, 4, and 6.

-

The combined effects strongly favor substitution at the C4 (para to the amino group) and C6 (ortho to the amino group) positions. The C2 position is blocked. Steric hindrance from the C2-methyl group may slightly disfavor substitution at the C6 position, making the C4 position the most probable site for electrophilic attack.

Caption: Predicted sites of electrophilic aromatic substitution.

Synthesis and Manufacturing Considerations

As a specialized chemical, this compound is not produced on a large industrial scale but can be synthesized in a laboratory setting from readily available precursors.

Proposed Synthetic Pathway

A highly logical and efficient route to synthesize this compound is through the selective N-monomethylation of 3-Chloro-2-methylaniline (CAS 87-60-5). This precursor is commercially available.[4][5] While various methylating agents can be used, a reductive amination approach using formaldehyde followed by a reducing agent like sodium borohydride offers high selectivity for monomethylation and avoids over-methylation to the tertiary amine.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system designed for a laboratory scale synthesis. Each step includes causality-driven explanations.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-2-methylaniline (14.16 g, 0.1 mol).

-

Add methanol (100 mL) as the solvent and stir until the starting material is fully dissolved.

-

Rationale: Methanol is an excellent solvent for both the aniline and the reagents and is compatible with the sodium borohydride reducing agent.

-

-

Imine Formation:

-

Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

-

Slowly add an aqueous solution of formaldehyde (37 wt. %, 8.1 g, 0.1 mol) dropwise over 20 minutes, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for an additional 1 hour.

-

Rationale: The aniline nitrogen attacks the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal, which then dehydrates to the corresponding iminium ion. Low temperature favors controlled formation.

-

-

Reduction:

-

While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄, 4.54 g, 0.12 mol) portion-wise over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.

-

Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the C=N double bond of the iminium ion to the desired secondary amine. It is added slowly to control the exothermic reaction and foaming. A slight excess ensures complete reduction.

-

-

Workup and Purification:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure completion.

-

Quench the reaction by slowly adding 50 mL of water.

-

Reduce the volume of the solvent by approximately 70% using a rotary evaporator.

-

Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Rationale: The workup removes inorganic salts and isolates the organic product. Ethyl acetate is a suitable extraction solvent with good partitioning for the product and is easily removed.

-

-

Final Purification:

-

The crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Rationale: High-vacuum distillation is suitable for liquid products with moderate boiling points, while chromatography provides higher purity if non-volatile impurities are present.

-

Applications in Research and Development

While specific, large-scale applications of this compound are not widely documented, its structure makes it a valuable intermediate in several key areas of chemical R&D.

-

Pharmaceutical Synthesis: Chlorinated anilines are common scaffolds in medicinal chemistry. The specific substitution pattern of this molecule can be used to synthesize novel analogues of bioactive compounds, where the chlorine atom can modulate lipophilicity and metabolic stability, and the secondary amine provides a handle for further functionalization.

-

Agrochemicals: Many herbicides and insecticides are derived from substituted anilines. This compound could serve as a building block for new crop protection agents.

-

Dye and Pigment Chemistry: N-alkylated anilines are foundational precursors for triarylmethane and azo dyes.[9] The chloro and methyl groups can be used to tune the final color and properties (e.g., lightfastness) of the dye molecules.

Safety, Handling, and Toxicology

Specific toxicological data for this compound is limited. Therefore, a conservative approach to safety, based on data from analogous compounds, is mandatory.

-

Hazard Assessment: Related compounds like 3-Chloro-N,N-dimethylaniline are harmful if swallowed and cause serious eye irritation.[3][10] Aromatic amines as a class should be handled as potentially toxic and irritant substances.[7]

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep the container tightly sealed.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- 1. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 41456-52-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. Page loading... [guidechem.com]

- 4. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Chloro-N,N-dimethylaniline, 95% | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemscene.com [chemscene.com]

- 9. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 10. N,N-Dimethyl-3-chloroaniline | C8H10ClN | CID 23285 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-N,N-dimethylaniline (CAS No. 6848-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemical Identity

This guide provides a comprehensive technical overview of the aromatic amine 3-Chloro-N,N-dimethylaniline, identified by the CAS number 6848-13-1. It is crucial to note a potential point of ambiguity in chemical nomenclature. The user's initial topic mentioned "3-Chloro-n,2-dimethylaniline." However, the provided CAS number, 6848-13-1, unequivocally corresponds to 3-Chloro-N,N-dimethylaniline , where both methyl groups are attached to the nitrogen atom. Given that the CAS number is the most precise identifier, this document will focus exclusively on the properties and characteristics of 3-Chloro-N,N-dimethylaniline. This compound is a valuable intermediate in various fields of chemical synthesis, from dye manufacturing to the development of specialty chemicals and active pharmaceutical ingredients (APIs)[1]. Its utility stems from the specific reactivity conferred by the chloro and dimethylamino substituents on the benzene ring.

Chemical Identity and Structure

3-Chloro-N,N-dimethylaniline is a substituted aniline derivative. The presence of a chlorine atom at the meta position relative to the dimethylamino group significantly influences the molecule's electronic properties and reactivity.

-

IUPAC Name: 3-chloro-N,N-dimethylaniline[2]

-

Synonyms: m-Chloro-N,N-dimethylaniline, Benzenamine, 3-chloro-N,N-dimethyl-[3][4]

-

Molecular Weight: 155.63 g/mol [6]

-

SMILES: CN(C)c1cccc(Cl)c1[2]

The structure of 3-Chloro-N,N-dimethylaniline is depicted below.

References

- 1. 3-Chloro-N,N-dimethylaniline [myskinrecipes.com]

- 2. N,N-Dimethyl-3-chloroaniline | C8H10ClN | CID 23285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-N,N-dimethylaniline (CAS 6848-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Chloro-N,N-dimethylaniline [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-N,2-dimethylaniline

For: Researchers, scientists, and drug development professionals.

Abstract

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The three-dimensional conformation of these molecules is a critical determinant of their biological activity, influencing receptor binding, metabolic stability, and overall pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 3-Chloro-N,2-dimethylaniline (CAS: 41456-52-4), a halogenated and methylated aniline derivative. While specific experimental conformational data for this exact molecule is limited in publicly available literature, this guide synthesizes foundational principles of aniline stereochemistry with established analytical methodologies to provide a robust framework for its characterization. We will delve into the interplay of steric and electronic factors that govern its preferred spatial arrangement, present detailed protocols for its empirical and computational analysis, and discuss its synthesis and potential relevance in drug discovery.

Introduction: The Significance of Aniline Conformation in Drug Design

The aniline moiety is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals.[1][2] The orientation of the amino group and its substituents relative to the aromatic ring dictates the molecule's overall shape, polarity, and the presentation of key pharmacophoric features to its biological target. Understanding and controlling the conformational preferences of aniline derivatives is, therefore, a paramount objective in rational drug design. A molecule's conformation can significantly impact its:

-

Receptor Binding Affinity: The precise spatial arrangement of functional groups is crucial for optimal interaction with the binding pocket of a protein.

-

Metabolic Stability: The accessibility of the amino group and adjacent sites to metabolic enzymes is conformation-dependent.

-

Physicochemical Properties: Conformation influences properties such as solubility, lipophilicity, and crystal packing.

This guide focuses on this compound, a molecule whose conformational space is governed by the interplay of the ortho-methyl group, the meta-chloro substituent, and the N-methyl group.

Molecular Identity and Physicochemical Properties

This compound is a substituted aniline with the molecular formula C₈H₁₀ClN.[3] Its key identifiers and computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 41456-52-4 | [2] |

| Molecular Formula | C₈H₁₀ClN | [2][3] |

| Molecular Weight | 155.63 g/mol | [2][3] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC | [3] |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

The Conformational Landscape: Steric and Electronic Influences

The conformation of substituted anilines is primarily dictated by the rotation around the C(aryl)-N single bond. This rotation is influenced by a delicate balance of steric hindrance and electronic effects.

Steric Effects

The presence of an ortho-methyl group in this compound introduces significant steric hindrance, which is expected to be a dominant factor in its conformational preference. This steric clash between the ortho-substituent and the N-methyl group will likely force the N-methylamino group out of the plane of the benzene ring. This out-of-plane rotation, or "twisting," alleviates the steric strain.[4][5][6]

Electronic Effects

The nitrogen lone pair in anilines can participate in resonance with the aromatic π-system. This p-π conjugation is maximized when the amino group is coplanar with the benzene ring, leading to a shortening of the C-N bond.[2] However, the steric hindrance from the ortho-methyl group in this compound will likely disrupt this planarity, thereby reducing the degree of resonance. The meta-chloro group is an electron-withdrawing group and can influence the electronic properties of the aromatic ring, which in turn can have a subtle effect on the rotational barrier around the C-N bond.[7][8][9]

Proposed Conformational Preference of this compound

Based on the principles discussed, the most stable conformation of this compound is predicted to be one where the N-methylamino group is twisted out of the plane of the benzene ring to minimize the steric clash between the N-methyl and the ortho-methyl groups. The exact dihedral angle of this twist would be a balance between minimizing steric repulsion and maximizing any residual p-π conjugation.

Below is a Graphviz diagram illustrating the key rotational bond and the influential substituents.

Caption: Key intramolecular interactions in this compound.

Experimental Protocols for Conformational Analysis

To empirically determine the conformational preferences of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[10][11][12][13][14] Dynamic NMR experiments can be used to determine the energy barriers to rotation around single bonds.

Protocol for Dynamic NMR (DNMR) Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) with variable temperature capabilities.

-

¹H NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Gradually lower the temperature in decrements of 10-20 K, acquiring a spectrum at each temperature point until significant line broadening or coalescence of relevant signals is observed. The signals of the N-methyl and ortho-methyl protons are of particular interest.

-

Continue to lower the temperature until the signals sharpen again into distinct resonances for each conformer, if possible.

-

-

Data Analysis:

-

Identify the coalescence temperature (Tc) for the exchanging proton signals.

-

Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive information about the molecular structure and conformation in the solid state.[15][16][17]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound of suitable quality. This can be achieved by slow evaporation of a solution in an appropriate solvent or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

-

Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and the crucial C(aryl)-N dihedral angle, which defines the conformation in the solid state.

The following diagram outlines the experimental workflow for conformational analysis.

Caption: Experimental workflow for conformational analysis.

Computational Modeling Protocol

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for exploring the conformational landscape of molecules.[3][18][19][20][21]

Protocol for DFT-Based Conformational Analysis:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Methodology:

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the C(aryl)-N bond to identify potential energy minima.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical infrared (IR) spectral data.

-

Energy Refinement: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate relative energies of the conformers.

-

Rotational Barrier Calculation: Perform a relaxed potential energy surface scan by systematically rotating the C(aryl)-N dihedral angle and optimizing the rest of the geometry at each step. This will allow for the calculation of the rotational energy barrier.

-

The computational workflow is depicted in the diagram below.

Caption: Computational workflow for conformational analysis using DFT.

Synthesis of this compound

The synthesis of N-methylated anilines from their primary aniline precursors is a common transformation in organic chemistry.[1][22][23][24][25] While various methods exist, a common approach involves the reductive amination of the corresponding primary aniline or direct alkylation.

A plausible synthetic route starting from the commercially available 3-chloro-2-methylaniline is outlined below.

Protocol for N-Methylation:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2-methylaniline in a suitable solvent such as methanol.

-

Reagent Addition: Add a methylating agent, such as dimethyl carbonate or a methyl halide (e.g., methyl iodide), along with a suitable base to neutralize the acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove salts and excess reagents, and extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation to obtain pure this compound.

Potential Biological Relevance and Applications

Substituted anilines are prevalent in a wide range of biologically active molecules, including kinase inhibitors, antimicrobials, and central nervous system agents. The specific substitution pattern of this compound, with its combination of a halogen and alkyl groups, makes it an interesting candidate for further investigation in drug discovery programs. The conformational constraints imposed by the ortho-methyl group could be exploited to design more selective ligands for specific biological targets.

Conclusion

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rotational barrier and electron-withdrawing substituent effects: Theoretical study of -conjugation in para-substituted anilines | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mr.copernicus.org [mr.copernicus.org]

- 12. researchgate.net [researchgate.net]

- 13. auremn.org.br [auremn.org.br]

- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. echemi.com [echemi.com]

- 23. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]

Health and safety information for 3-Chloro-n,2-dimethylaniline

An In-Depth Technical Guide to the Health and Safety of 3-Chloro-N,2-dimethylaniline

This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 41456-52-4), a chemical intermediate of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of specific toxicological and safety data for this particular isomer, this document synthesizes known information and outlines prudent safety protocols based on established principles of chemical hygiene and risk mitigation.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment.

1.1. Nomenclature and Identifiers

-

Chemical Name: this compound[1]

-

Synonyms: 3-Chloro-2,N-dimethylaniline, 3-chloro-N,2-dimethyl-aniline[1]

-

CAS Number: 41456-52-4[1]

1.2. Physicochemical Data

The available data on the physical properties of this compound is limited. Much of the detailed hazard assessment relies on data from structurally similar anilines. It is crucial to handle this compound with the assumption that it may share hazards with better-studied chlorinated and methylated anilines.

| Property | Value | Source |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Physical State | Data not available | [2] |

| Solubility | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Flash Point | Data not available | [2] |

Hazard Identification and GHS Classification

As of the latest data, a comprehensive GHS classification for this compound is not available.[2] However, based on the known hazards of analogous compounds such as other chloroanilines and dimethylanilines, it is prudent to handle this chemical as potentially hazardous. For instance, related compounds are often classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye irritation.[3][4]

Assumed Potential Hazards (based on structural analogs):

-

Acute Oral, Dermal, and Inhalation Toxicity

-

Skin and Eye Irritation/Damage

-

Potential for Organ Damage with Prolonged or Repeated Exposure[4]

-

Aquatic Toxicity

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE. The causality behind these recommendations is to create redundant barriers between the researcher and the chemical, minimizing the risk of exposure.

3.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors, mists, or aerosols.[2][4] This is a primary engineering control designed to capture contaminants at the source.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[4]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is a critical last line of defense. Each component is chosen to protect against specific routes of exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[2] The choice of glove material should be validated for resistance to chlorinated aromatic amines.

-

Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is required to prevent skin contact.[2]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges for organic vapors should be used.[2][5]

Caption: Personal Protective Equipment (PPE) Decision Workflow.

Safe Handling, Storage, and Emergency Protocols

A self-validating safety system involves not just procedures for routine work, but also robust plans for non-standard events like spills or exposures.

4.1. Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed when not in use.[4] The material may darken during storage.[4]

-

Incompatible Materials: While specific data for this compound is lacking, related anilines are incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][5]

4.2. First-Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of an exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2][4] Seek medical attention.

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]

Caption: First-Aid Response Protocol for Exposures.

4.3. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 3. Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[5]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[4][6] Collect the material in a suitable, closed container for disposal as hazardous waste.[4]

4.4. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is largely unavailable in the reviewed literature.[2] The primary health concerns with related aromatic amines include methemoglobinemia, where the blood's ability to transport oxygen is reduced, leading to cyanosis (a blueish discoloration of the skin).[5][7]

-

Acute Toxicity: No specific LD50 or LC50 data is available for this compound.

-

Carcinogenicity: No data is available to classify the carcinogenicity of this compound.[4]

-

Ecological Toxicity: Specific data is unavailable. However, related chloroanilines are known to be toxic or very toxic to aquatic life, with potential for long-lasting effects.[8] Therefore, release into the environment must be avoided.[5]

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.

-

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

References

- 1. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. docs.gato.txst.edu [docs.gato.txst.edu]

- 7. nj.gov [nj.gov]

- 8. lobachemie.com [lobachemie.com]

A Technical Guide to the Solubility of 3-Chloro-n,2-dimethylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-n,2-dimethylaniline, a key intermediate in the pharmaceutical and chemical industries. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the foundational principles of solubility, outlines a robust experimental protocol for its determination, and discusses expected solubility trends. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection, process optimization, and formulation development involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 41456-52-4) is an aromatic amine of significant interest in organic synthesis.[1][2][3][4] Its structural features, including a chlorinated phenyl ring and methylated amino group, make it a versatile building block for the synthesis of a variety of target molecules. This compound and its isomers are utilized as intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[5][6][7]

The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its practical application. In the realm of drug development, solubility dictates the choice of reaction media, affects reaction kinetics and yield, and is a crucial factor in purification processes such as crystallization. Furthermore, understanding its solubility profile is essential for formulation scientists developing stable and effective drug delivery systems.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed methodology for its experimental determination, and offer insights into the expected behavior of this compound in various organic solvents.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful heuristic.[8]

-

Solute-Solute Interactions: In the solid state, this compound molecules are held together by intermolecular forces. To dissolve, energy must be supplied to overcome these interactions.

-

Solvent-Solvent Interactions: Similarly, forces between solvent molecules must be disrupted to create a cavity for the solute molecule.

-

Solute-Solvent Interactions: The dissolution process is energetically favorable if the interactions between the solute and solvent molecules are strong enough to compensate for the energy required to overcome the solute-solute and solvent-solvent forces.

The molecular structure of this compound suggests the following:

-

Polarity: The presence of a chlorine atom and a nitrogen atom introduces polarity to the molecule.

-

Hydrogen Bonding: The secondary amine group (-NH-) is capable of acting as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.

-

Van der Waals Forces: The aromatic ring and methyl groups contribute to London dispersion forces.

Therefore, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents will be primarily dependent on the weaker van der Waals forces.

Expected Solubility Profile

Based on its chemical structure, the following trends in the solubility of this compound in common organic solvents can be anticipated:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine group of the solute, leading to strong solute-solvent interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions. The carbonyl group in these solvents can act as a hydrogen bond acceptor for the solute's N-H group. |

| Nonpolar Aromatic | Toluene | Moderate | "Like dissolves like" principle applies due to the aromatic nature of both solute and solvent, facilitating π-π stacking and van der Waals forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Weaker van der Waals forces are the primary mode of interaction, which may not be sufficient to overcome the solute-solute interactions. |

| Chlorinated | Dichloromethane | Moderate to High | Similar polarity and the ability to engage in dipole-dipole interactions would favor solubility. |

It is important to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of any impurities.

Experimental Determination of Solubility

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[9] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Figure 1: Experimental workflow for the determination of solubility using the isothermal saturation method.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.

-

Sample Preparation: Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Sampling: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.[10][11]

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Application

The obtained solubility data, typically expressed in mg/mL or mol/L, provides a quantitative measure of the affinity of this compound for a particular solvent. This information is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure that reactants are in the solution phase, which can improve reaction rates and yields.

-

Purification: Designing crystallization processes by identifying suitable solvent/anti-solvent systems.

-

Pharmaceutical Formulation: Choosing excipients and solvent systems for the development of liquid dosage forms or for use in manufacturing processes such as wet granulation.

References

- 1. appchemical.com [appchemical.com]

- 2. 41456-52-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 1pchem.com [1pchem.com]

- 4. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 7. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Thermo Scientific 3-Chloro-n,2-dimethylaniline product information

An In-Depth Technical Guide to Thermo Scientific 3-Chloro-n,2-dimethylaniline for Advanced Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials and intermediates is a critical determinant of experimental success. Substituted anilines are a cornerstone of this chemical toolbox, offering a versatile scaffold for constructing complex molecular architectures. Among these, this compound stands out as a valuable building block. Its specific substitution pattern—a chlorine atom, a ring-bound methyl group, and an N-methylated amine—provides a unique combination of steric and electronic properties that researchers can leverage for targeted molecular design.

This guide provides an in-depth technical overview of this compound, supplied by Thermo Scientific, a brand known for providing rigorously tested chemicals for research and development.[1][2][3] We will explore its chemical properties, applications in drug discovery, quality control methodologies, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a distinct molecule that should not be confused with its isomers, such as 3-Chloro-2-methylaniline or 3-Chloro-N,N-dimethylaniline, as each possesses different reactivity profiles.

Key Chemical Data

The essential identifiers and computed physical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 41456-52-4 | [4][5] |

| Molecular Formula | C₈H₁₀ClN | [4][5] |

| Molecular Weight | 155.62 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Chloro-2,N-dimethylaniline | [4] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC | [4][5] |

| InChI Key | XAEPSTFCZJTYLE-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 12 Ų | [4] |

| Monoisotopic Mass | 155.0501770 Da | [4] |

The Role in Synthetic Chemistry and Drug Discovery

The utility of this compound as a synthetic intermediate stems from the strategic placement of its functional groups. These groups serve as handles for a variety of chemical transformations, making it a valuable precursor for generating libraries of diverse compounds in the hit-to-lead and lead optimization phases of drug discovery.[6]

-

The Secondary Amine (-NHCH₃): This functional group is a prime site for nucleophilic substitution, acylation, and modern cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing for the introduction of complex molecular fragments.

-

The Chlorine Atom (-Cl): As a halogen, it activates the aromatic ring for certain reactions and serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds.

-

The Methyl Groups (-CH₃): The methyl groups at the C2 and N-positions provide steric bulk, which can influence the regioselectivity of reactions and modulate the final conformation of the target molecule. This is often crucial for optimizing a compound's binding affinity to a biological target.

The interplay of these features allows for the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties (ADME).

Quality Control and Analytical Methodology

In research and drug development, the purity and identity of starting materials are paramount for ensuring the reproducibility and validity of experimental outcomes.[7] Impurities can lead to unintended side reactions, lower yields, and the generation of difficult-to-remove byproducts. Thermo Scientific provides products with specified purity levels, often verified by methods such as Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR).[8][9]

Standard Analytical Protocols

-

Purity Determination by Gas Chromatography (GC):

-

Objective: To quantify the purity of the material and identify any volatile impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically suitable for separating aniline derivatives.

-

Sample Preparation: Prepare a dilute solution of the sample in a high-purity solvent like dichloromethane or ethyl acetate.

-

Method: An appropriate temperature program is developed, starting at a low temperature and ramping up to a higher temperature to ensure the elution of all components.

-

Quantification: Purity is typically reported as area percent from the resulting chromatogram. For a more rigorous analysis, a quantitative method using an internal or external standard should be employed, following principles outlined in methodologies like EPA Method 8131.[10]

-

-

Identity Confirmation by FTIR:

-

Objective: To confirm the molecular structure by identifying characteristic functional group vibrations.

-

Method: A small amount of the neat liquid sample is placed between two salt plates (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks: The resulting spectrum should show characteristic peaks for N-H stretching, C-N stretching, aromatic C-H and C=C stretching, and C-Cl stretching, conforming to the known spectrum of the compound.[8]

-

Synthesis and Manufacturing Insights

While end-users will procure this compound, understanding its synthesis provides insight into potential impurities and the compound's stability. A plausible and common industrial route for related anilines involves the reduction of a corresponding nitroaromatic precursor. The N-methylation step can occur either before or after the reduction.

A representative synthetic pathway could involve:

-

Nitration: Starting with a suitable chlorotoluene derivative, a nitro group is introduced onto the aromatic ring.

-

Reduction: The nitro group is then reduced to an amine. A common method for this is catalytic hydrogenation or using reducing agents like iron in acidic media.[11]

-

N-Methylation: The resulting primary or secondary amine is methylated using a suitable methylating agent to yield the final product.

This multi-step process underscores the importance of the rigorous purification and quality control described in the previous section to remove any unreacted starting materials or reaction byproducts.

Safety, Handling, and Storage Protocols

Substituted anilines as a class require careful handling due to their potential toxicity. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related analogs can inform best practices.[12][13]

Hazard Summary & Personal Protective Equipment (PPE)

| Hazard Category | Description | Recommended PPE |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[12][14] | Nitrile gloves, lab coat, approved respirator (if ventilation is inadequate). |

| Skin Irritation | Causes skin irritation.[15][13] | Chemical-resistant gloves, lab coat. |

| Eye Damage | Causes serious eye irritation or damage.[15][13] | Chemical safety goggles and/or face shield. |

| Respiratory Irritation | May cause respiratory tract irritation.[15][13] | Use only in a well-ventilated area or chemical fume hood. |

Handling and Storage Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. After handling, wash hands and any exposed skin thoroughly.[12][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.[13] Some anilines are light-sensitive and may darken over time; storage in an amber bottle under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

Thermo Scientific this compound is a specialized chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its unique trifecta of reactive sites—the secondary amine, the chloro group, and the sterically influencing methyl groups—provides a robust platform for building molecular complexity and diversity. By adhering to stringent quality control standards, employing appropriate analytical methods for verification, and observing rigorous safety protocols, scientists can effectively and safely leverage this compound to advance their research objectives and accelerate the development of novel chemical entities.

References

- 1. Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Thermo Scientific | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. nbinno.com [nbinno.com]

- 8. 3-Chloro-N,N-dimethylaniline, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. A18221.30 [thermofisher.com]

- 10. epa.gov [epa.gov]

- 11. prepchem.com [prepchem.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

Introduction: A Versatile Anilido-Derivative in Modern Chemistry

An In-depth Technical Guide to the Applications of 3-Chloro-N,2-dimethylaniline

This compound, a substituted aniline derivative, is a pivotal intermediate in the synthesis of a wide array of commercially significant organic compounds.[1][2] With the CAS Number 41456-52-4 and the molecular formula C₈H₁₀ClN, this compound serves as a critical building block in various industries, including agriculture, pharmaceuticals, and materials science.[3][4][5] Its strategic substitution pattern—a chlorine atom, a methyl group, and an N-methylamino group on the aniline core—imparts unique reactivity, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, core applications, and safety considerations, tailored for researchers and professionals in chemical and drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41456-52-4[3][4] |

| Molecular Formula | C₈H₁₀ClN[3][5] |

| Molecular Weight | 155.63 g/mol [3] |

| IUPAC Name | This compound[5] |

Synthesis of this compound: A Methodological Overview

The industrial synthesis of substituted anilines like this compound often relies on the reduction of the corresponding nitroaromatic compound. A common precursor for a related compound, 3-chloro-2-methylaniline, is 6-chloro-2-nitrotoluene.[6][7] The synthesis typically involves the reduction of the nitro group to an amine. Various reducing agents and catalytic systems can be employed for this transformation.

One documented method involves the use of polysulfides in an aqueous medium.[6][7] This approach is favored for its high yield and enhanced safety profile compared to methods that use catalysts prone to poisoning.[6]

Experimental Protocol: Polysulfide-Mediated Reduction

This protocol is based on a patented method for the synthesis of the closely related 3-chloro-2-methylaniline and illustrates a common industrial approach.[6][7]

Materials:

-

6-chloro-2-nitrotoluene

-

Sodium polysulfide

-

Ammonium bromide

-

Water

-

Reaction vessel (e.g., three-neck flask) equipped with mechanical stirring, reflux condenser, and thermometer

Procedure:

-

In the reaction vessel, dissolve sodium polysulfide (1 mol) in water (50 ml).[6]

-

Stir the mixture and add ammonium bromide (0.4 mol).[6]

-

Gradually add 6-chloro-2-nitrotoluene (1 mol) dropwise to the reaction mixture.[6]

-

Maintain the reaction temperature at 30°C.[6]

-

After the reaction is complete, separate the upper organic phase.[6]

-

Wash the organic phase with water until it is neutral.[6]

-

Perform vacuum distillation of the organic phase at 0.1 MPa.[6]

-

Collect the fraction that distills at 127-137°C to obtain the final product.[6]

Caption: A flowchart of the synthesis of 3-chloro-2-methylaniline.

Core Applications of this compound

The utility of this compound stems from its ability to serve as a versatile intermediate in the synthesis of more complex molecules. Its applications are most prominent in the agrochemical and pharmaceutical sectors.

Agrochemicals: A Cornerstone in Crop Protection

A primary application of the related compound 3-chloro-2-methylaniline is in the production of herbicides.[2][8] It is a critical precursor for the synthesis of Quinclorac, a widely used herbicide effective in controlling weeds in paddy fields.[1][2] The demand for high-purity intermediates like 3-chloro-2-methylaniline is driven by the need for effective crop protection solutions to ensure global food security.[1][2] The agrochemical sector is a significant driver of market growth for this compound, as it is also a key intermediate in the production of insecticides and fungicides.[8]

Pharmaceuticals: A Building Block for Novel Therapeutics

In the pharmaceutical industry, 3-chloro-2-methylaniline and its derivatives are employed as building blocks for the synthesis of various therapeutic agents.[1][2] Its structure is valuable for complex organic synthesis, leading to the development of new pharmaceutical compounds.[2] For instance, it has been used in the preparation of derivatives that have shown potential as anticancer agents, highlighting its significance in advancing medical research and drug development.[1][2]

Dyes and Pigments Industry

Beyond agriculture and medicine, 3-chloro-2-methylaniline serves as a crucial raw material in the synthesis of dyes.[1][2] It is notably used in the production of dye DB-50, which is valued in the textile industry.[1] This application underscores the compound's versatility, bridging chemical synthesis with practical industrial uses in the manufacturing of consumer and industrial products.[2]

Caption: Applications of this compound.

Safety and Toxicology

As with any chemical intermediate, proper handling and awareness of the toxicological profile of this compound and related compounds are crucial. The safety data for the closely related 3-chloro-2-methylaniline indicates several hazards.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[9]

-

Skin Contact: May cause skin irritation.[10]

-

Eye Contact: Causes serious eye irritation.[10]

Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store away from incompatible materials such as acids and strong oxidizing agents.[9][10]

Toxicological Effects: Aniline and its derivatives are known to potentially cause effects on the blood, which may result in the formation of methemoglobin.[11][12] Symptoms of exposure can include headache, dizziness, and cyanosis (bluish discoloration of the skin).[12][13]

Conclusion

This compound and its isomers are indispensable chemical intermediates with a broad spectrum of applications. Their role in the synthesis of high-value products, ranging from life-saving pharmaceuticals to essential agrochemicals and vibrant dyes, underscores their importance in the chemical industry. A thorough understanding of their synthesis, reactivity, and safety is paramount for leveraging their full potential in research and development. As industries continue to innovate, the demand for such versatile building blocks is poised to grow, further cementing their significance in modern organic synthesis.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 41456-52-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 8. dataintelo.com [dataintelo.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 12. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]

- 13. epa.gov [epa.gov]

The Enduring Legacy of a Chance Discovery: An In-depth Technical Guide to the Discovery and History of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Failed Experiment to a Foundation of Modern Chemistry

The story of substituted anilines is a testament to the serendipitous nature of scientific discovery and its profound impact on technology and medicine. What began as a failed attempt to synthesize quinine in the mid-19th century blossomed into the birth of the synthetic dye industry, and subsequently, laid the groundwork for significant advancements in pharmaceuticals and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted anilines, from their humble beginnings to their current status as indispensable building blocks in modern chemical synthesis. We will delve into the pivotal moments of discovery, the evolution of synthetic methodologies, and the ever-expanding applications that continue to shape our world.

Part 1: The Dawn of the Aniline Era - A Splash of Purple that Changed the World

The journey into the world of substituted anilines begins with the isolation of aniline itself. In 1826, Otto Unverdorben first obtained this simple aromatic amine through the destructive distillation of indigo, naming it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a blue color upon treatment with chloride of lime, which he named "kyanol".[1] It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these seemingly different substances were, in fact, the same compound, which became known as aniline.[1]

However, the true potential of aniline and its derivatives was unlocked by a brilliant accident in 1856. William Henry Perkin, an 18-year-old student of Hofmann, was attempting to synthesize the anti-malarial drug quinine during his Easter vacation.[2][3] His experiment, which involved the oxidation of crude aniline with potassium dichromate, yielded not the desired quinine, but a black, tarry sludge.[4] While cleaning his flask with alcohol, Perkin noticed a brilliant purple solution.[5][6] This purple substance, which he named "mauveine," was the world's first synthetic dye.[4] Perkin's serendipitous discovery and his subsequent scaling of its production marked the birth of the synthetic dye industry and ignited a fervent period of research into the chemical manipulation of aniline.[2][6]

Following Perkin's breakthrough, a rainbow of aniline-based dyes emerged. In 1858, the vibrant red dye fuchsine was introduced, followed by aniline blue in 1860.[6] These discoveries not only revolutionized the textile industry but also spurred the growth of the chemical industry, particularly in Germany, where companies like BASF (Badische Anilin- und Soda-Fabrik) were founded on the chemistry of aniline.[7]

A pivotal moment in the expansion of substituted aniline chemistry came in 1858 with Peter Griess's discovery of the diazotization reaction.[8][9] Griess found that treating aromatic amines with nitrous acid produced diazonium salts, which are highly versatile intermediates for introducing a wide range of substituents onto the aromatic ring.[9][10] This reaction opened the door to the systematic synthesis of a vast array of substituted anilines, further fueling the development of new dyes and other functional molecules.

Part 2: The Synthetic Evolution - From Classical Reductions to Modern Cross-Coupling

The ability to synthesize a diverse range of substituted anilines is fundamental to their widespread application. Over the decades, the synthetic chemist's toolbox for accessing these crucial intermediates has expanded dramatically, moving from classical, often harsh methods to sophisticated, highly selective catalytic reactions.

The Workhorse: Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is one of the oldest and most reliable methods for synthesizing this class of compounds.[4] The ready availability of a wide variety of substituted nitroaromatics through electrophilic nitration makes this a highly attractive and cost-effective approach.

Classical Metal/Acid Systems: The traditional Béchamp reduction, developed in 1854, utilizes iron filings in the presence of an acid, typically hydrochloric acid.[1] This method is robust and high-yielding, making it suitable for large-scale industrial production. Other metal/acid systems, such as tin (Sn) and hydrochloric acid, are also effective.

Catalytic Hydrogenation: A cleaner and more efficient alternative to metal/acid reductions is catalytic hydrogenation.[4] This method employs hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[11][12] The reaction proceeds under milder conditions and produces water as the only byproduct. However, care must be taken as the conditions can also reduce other sensitive functional groups.

Experimental Protocol: Reduction of 4-Nitrotoluene to p-Toluidine using Iron and HCl

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrotoluene (1.0 eq) and iron filings (3.0 eq).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 5:1 v/v).

-

Acid Addition: Slowly add concentrated hydrochloric acid (0.25 eq) to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron sludge.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude p-toluidine, which can be further purified by distillation or recrystallization.

The Revolution: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering unprecedented scope and functional group tolerance.

Buchwald-Hartwig Amination: Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between aryl halides or triflates and a wide range of primary and secondary amines.[8][9] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong base.[2][3] The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive research, leading to the development of several "generations" of highly active catalyst systems.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol.[13] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize copper(I) salts as catalysts in the presence of a ligand, allowing the reaction to proceed under milder conditions.[14] The Goldberg reaction is a specific variation of the Ullmann condensation for the synthesis of N-aryl anilines.[13]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Reactant Addition: Add 4-chlorotoluene (1.0 eq) and morpholine (1.2 eq) to the tube, followed by an anhydrous solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the N-(4-methylphenyl)morpholine.[15]

| Synthetic Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Nitroarene Reduction (Fe/HCl) | Iron, Hydrochloric Acid | Reflux in EtOH/H₂O | Inexpensive, robust, scalable | Harsh conditions, stoichiometric waste |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temp. to moderate heat | Clean, high-yielding, mild | Can reduce other functional groups |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, strong base | 80-110 °C in an inert atmosphere | Broad scope, high functional group tolerance | Expensive catalysts and ligands |

| Ullmann Condensation | Copper catalyst, ligand, base | Often requires higher temperatures | Alternative to palladium-catalyzed methods | Can require harsh conditions |

Part 3: The Expanding Horizons - Applications Beyond the Dye Vat

While the initial impetus for the study of substituted anilines was their vibrant colors, their utility has since expanded into numerous other fields, most notably pharmaceuticals and materials science.

Substituted Anilines in Medicinal Chemistry

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[16] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for binding to biological targets.

Early Discoveries and Sulfa Drugs: One of the earliest examples of an aniline-derived drug is acetanilide, which was used as an analgesic and antipyretic in the late 19th century.[16] This paved the way for the development of the widely used pain reliever paracetamol (acetaminophen).[16] A major breakthrough came with the discovery of sulfonamide antibiotics, such as sulfanilamide, which are synthesized from aniline and were among the first effective treatments for bacterial infections.[17]

Modern Pharmaceuticals: Today, the substituted aniline motif is found in a diverse array of drugs, including:

-

Anticancer agents: Many kinase inhibitors used in targeted cancer therapy, such as gefitinib and erlotinib, contain a substituted aniline core that is crucial for their binding to the ATP-binding pocket of the target kinase.

-

Antidepressants and Antipsychotics: The structural versatility of anilines has been exploited in the development of drugs targeting the central nervous system.[17]

-

Local Anesthetics: Compounds like lidocaine and benzocaine are aniline derivatives that function by blocking sodium channels.[7]

The Challenge of Aniline Toxicity and the Rise of Bioisosteres: A significant challenge in the use of anilines in drug development is their potential for metabolic activation to toxic species.[11][18][19] The aniline moiety can be oxidized by cytochrome P450 enzymes to form reactive intermediates that can lead to adverse drug reactions.[20] To address this, medicinal chemists have developed the concept of aniline bioisosteres , which are structural mimics of aniline that retain its desirable binding properties but have improved metabolic stability.[21][22][23] Examples of aniline bioisosteres include aminobicycloalkanes and other saturated cyclic amines that replace the planar, electron-rich aromatic ring with a three-dimensional, less easily oxidized scaffold.[21][23]

Substituted Anilines in Materials Science

The unique electronic properties of substituted anilines have also made them valuable in the field of materials science, particularly in the development of conducting polymers.